N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a sulfamoyl benzamide structure
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Mode of Action
For instance, some benzothiazole derivatives have been shown to inhibit certain enzymes, block receptor sites, or interfere with essential biochemical pathways .
Pharmacokinetics
A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of Phenyl Group: The benzothiazole derivative is then coupled with a phenyl halide using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Introduction of Sulfamoyl Group: The phenyl-benzothiazole intermediate is reacted with diallylamine and a sulfonyl chloride to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids or sulfonamides.
Reduction: The benzothiazole ring can be reduced under hydrogenation conditions to form dihydrobenzothiazole derivatives.
Substitution: The phenyl and benzothiazole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfonic acids, sulfonamides.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Halogenated or nitro-substituted benzothiazole derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential pharmaceutical or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-phenylacetamide
- N-(2-(benzo[d]thiazol-2-yl)phenyl)propionamide
- 2-(benzo[d]thiazol-2-yl)phenol
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-en-1-yl)sulfamoyl]benzamide is unique due to the presence of the diallylsulfamoyl group, which imparts distinct chemical properties and potential biological activities not found in its analogs. This structural feature may enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2/c1-3-17-29(18-4-2)34(31,32)20-15-13-19(14-16-20)25(30)27-22-10-6-5-9-21(22)26-28-23-11-7-8-12-24(23)33-26/h3-16H,1-2,17-18H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYDKQHOKXTUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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